

Creating Stable CEP120 Knockdown Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

CEP120 Human Pre-designed
siRNA Set A

Cat. No.:

B12391809

Get Quote

For Researchers, Scientists, and Drug Development Professionals

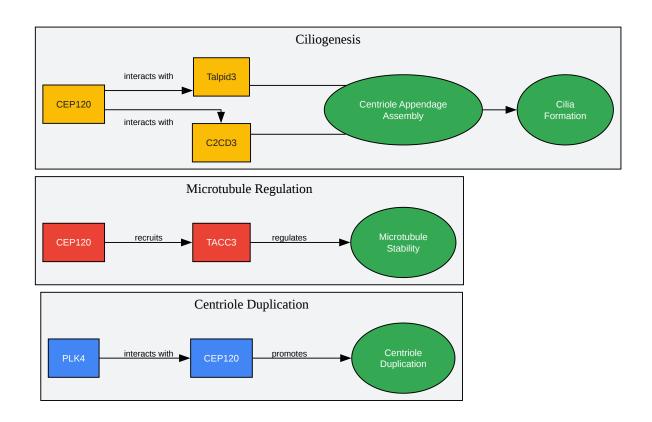
Introduction

Centrosomal Protein 120 (CEP120) is a key regulator of centriole biogenesis, cilia formation, and microtubule stability. Its dysregulation has been implicated in various human diseases, including ciliopathies like Joubert syndrome and Jeune asphyxiating thoracic dystrophy. The generation of stable cell lines with depleted CEP120 expression is a critical tool for investigating its role in cellular processes and for the development of potential therapeutic interventions. These application notes provide detailed protocols for creating and validating stable CEP120 knockdown cell lines using short hairpin RNA (shRNA) delivered via lentiviral vectors.

Core Concepts

Stable knockdown of a target gene is achieved by introducing a vector that continuously expresses an shRNA molecule. This shRNA is processed by the cell's RNA interference (RNAi) machinery to produce a small interfering RNA (siRNA) that specifically targets the mRNA of the gene of interest for degradation, leading to a sustained reduction in protein expression. Lentiviral vectors are a common and effective method for delivering the shRNA construct into a wide range of cell types, as they can integrate into the host cell's genome, ensuring long-term expression.

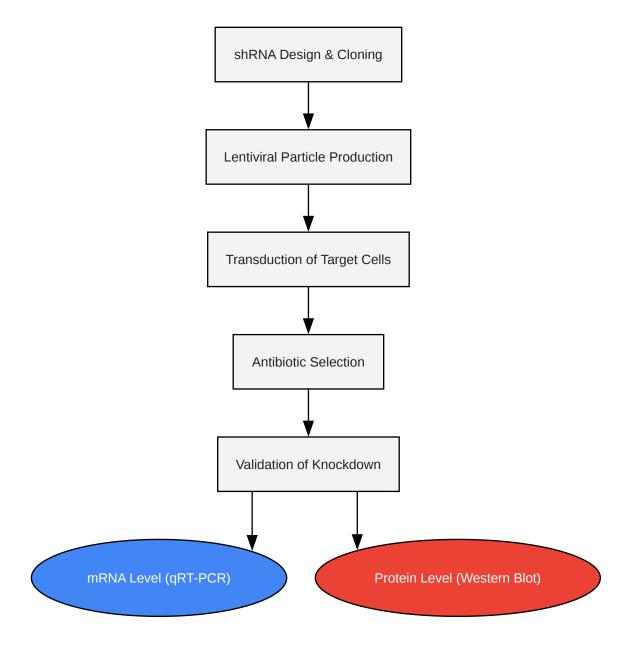
Data Summary: Quantitative Effects of CEP120 Knockdown


The following table summarizes quantitative data from studies investigating the effects of CEP120 knockdown on various cellular phenotypes.

Parameter	Cell Line	Method	Result	Reference
Knockdown Efficiency (mRNA)	Retinal Pigment Epithelial (RPE) cells	shRNA	~80% reduction	[1]
Knockdown Efficiency (Protein)	Gastric Cancer (BGC823) cells	Lenti-shCEP120	Visibly significant reduction by Western Blot	[2]
Cilia Formation	Mouse Embryonic Fibroblasts (MEFs)	siRNA	>60% decrease in ciliated cells	[3]
Cilia Length	Mouse Embryonic Fibroblasts (MEFs)	siRNA	Aberrant cilia length observed in remaining ciliated cells	[4]
Centrosome Amplification	Gastric Cancer (BGC823) cells	Lenti-shCEP120	Significant inhibition of centrosome amplification	[2]
Cell Proliferation	Gastric Cancer (BGC823) cells	Lenti-shCEP120	Significant inhibition of cell proliferation	[2]
Cell Migration and Invasion	Gastric Cancer (BGC823) cells	Lenti-shCEP120	Significant restraint of migration and invasion	[2]

Signaling Pathways and Experimental Workflows CEP120 Signaling Pathway in Centriole Biogenesis and Ciliogenesis

The following diagram illustrates the central role of CEP120 in regulating key cellular processes. CEP120 is a critical component of the centrosome, where it interacts with several proteins to control centriole duplication and the formation of cilia. Its interaction with Polo-like kinase 4 (PLK4) is essential for initiating centriole duplication. CEP120 also plays a role in microtubule dynamics through its association with Transforming Acidic Coiled-Coil containing protein 3 (TACC3). Furthermore, for proper cilia formation, CEP120 interacts with C2CD3 and Talpid3, which are crucial for the assembly of centriole appendages that are prerequisites for ciliogenesis.


Click to download full resolution via product page

Caption: CEP120 signaling in key cellular processes.

Experimental Workflow for Generating Stable Knockdown Cell Lines

This workflow outlines the major steps involved in creating and validating stable CEP120 knockdown cell lines using a lentiviral shRNA approach. The process begins with the design of shRNA sequences targeting CEP120 and cloning them into a lentiviral vector. The resulting plasmids are then used to produce lentiviral particles in packaging cells. These viral particles are subsequently used to transduce the target cell line. Following transduction, cells that have successfully integrated the shRNA construct are selected using an appropriate antibiotic. Finally, the efficiency of CEP120 knockdown is validated at both the mRNA and protein levels.

Click to download full resolution via product page

Caption: Workflow for stable knockdown cell line creation.

Experimental Protocols

Protocol 1: Lentiviral-shRNA Production and Transduction

This protocol describes the generation of lentiviral particles carrying the CEP120 shRNA and their use to transduce a target cell line.

Materials:

- HEK293T cells
- Lentiviral vector containing CEP120 shRNA (and a non-targeting control shRNA)
- Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
- · Transfection reagent
- High-glucose DMEM with 10% FBS
- Target cell line
- Polybrene
- Puromycin

Procedure:

- Lentivirus Production:
 - Day 1: Seed HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.
 - Day 2: Co-transfect the HEK293T cells with the CEP120 shRNA lentiviral vector, psPAX2, and pMD2.G plasmids using a suitable transfection reagent according to the manufacturer's instructions.
 - Day 3: Change the medium 12-16 hours post-transfection.
 - Day 4 & 5: Harvest the lentivirus-containing supernatant at 48 and 72 hours post-transfection. Pool the harvests and centrifuge at 500 x g for 10 minutes to pellet cell debris. The supernatant can be filtered through a 0.45 μm filter and used immediately or stored at -80°C.
- Lentiviral Transduction:

- Day 1: Seed the target cells in a 6-well plate so they reach 50-70% confluency on the day of transduction.
- Day 2: Remove the culture medium and add fresh medium containing the desired amount of lentiviral supernatant and polybrene (typically 4-8 μg/mL).
- Day 3: After 12-24 hours of incubation, replace the virus-containing medium with fresh complete medium.
- Day 4 onwards: Begin antibiotic selection (e.g., puromycin). The optimal concentration of the antibiotic should be predetermined for each cell line by performing a kill curve.
- Selection of Stable Cells:
 - Culture the transduced cells in the presence of the selection antibiotic, replacing the medium every 2-3 days.
 - Continue selection until non-transduced control cells are completely eliminated.
 - Expand the surviving polyclonal population or perform single-cell cloning to establish monoclonal cell lines.

Protocol 2: Validation of CEP120 Knockdown

This protocol details the methods for confirming the reduction of CEP120 expression at the mRNA and protein levels.

1. Quantitative Real-Time PCR (qRT-PCR) for mRNA Level Analysis:

Materials:

- RNA extraction kit
- cDNA synthesis kit
- qPCR master mix
- Primers for CEP120 and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

- Isolate total RNA from both the CEP120 knockdown and control cell lines using a commercial RNA extraction kit.
- Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- Perform qPCR using a suitable master mix and primers for CEP120 and the housekeeping gene.
- Analyze the data using the ΔΔCt method to determine the relative fold change in CEP120 mRNA expression in the knockdown cells compared to the control cells. A knockdown of ≥70% is generally considered effective.[5]
- 2. Western Blot for Protein Level Analysis:

Materials:

- RIPA buffer with protease inhibitors
- · BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibody against CEP120
- Primary antibody against a loading control (e.g., β-actin, GAPDH)
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate

Procedure:

- Lyse the CEP120 knockdown and control cells in RIPA buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane in blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-CEP120 antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
- Quantify the band intensities to determine the percentage of CEP120 protein reduction.

Troubleshooting

Problem	Possible Cause	Suggestion	
Low lentiviral titer	Suboptimal HEK293T cell health or transfection efficiency.	Ensure HEK293T cells are healthy and at the correct confluency. Optimize the DNA-to-transfection reagent ratio.	
Low transduction efficiency	Low viral titer. Presence of inhibitors in the medium.	Concentrate the viral supernatant. Ensure the medium does not contain components that inhibit viral entry.	
High cell death during antibiotic selection	Antibiotic concentration is too high.	Perform a kill curve to determine the lowest effective concentration of the antibiotic for your specific cell line.	
No or low knockdown efficiency	Ineffective shRNA sequence.	Test multiple shRNA sequences targeting different regions of the CEP120 mRNA.	
Discrepancy between mRNA and protein knockdown	High stability of the CEP120 protein.	Allow for a longer period of knockdown before assessing protein levels. A significant reduction in mRNA may not immediately translate to a proportional decrease in a long-lived protein.[6]	

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the successful generation and validation of stable CEP120 knockdown cell lines. These cellular models are invaluable for elucidating the multifaceted roles of CEP120 in health and disease, and for the screening and development of novel therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. escholarship.org [escholarship.org]
- 3. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells |
 eLife [elifesciences.org]
- 4. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation siRNA-induced Knockdown by qRT-PCR and WB RNA Transfection Reagents [rnatransfection.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Creating Stable CEP120 Knockdown Cell Lines: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12391809#creating-stable-cep120-knockdown-cell-lines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com